5,5'-Thiodisalicylic acid
CAS No.: 1820-99-1
Cat. No.: VC21250112
Molecular Formula: C14H10O6S
Molecular Weight: 306.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1820-99-1 |
---|---|
Molecular Formula | C14H10O6S |
Molecular Weight | 306.29 g/mol |
IUPAC Name | 5-(3-carboxy-4-hydroxyphenyl)sulfanyl-2-hydroxybenzoic acid |
Standard InChI | InChI=1S/C14H10O6S/c15-11-3-1-7(5-9(11)13(17)18)21-8-2-4-12(16)10(6-8)14(19)20/h1-6,15-16H,(H,17,18)(H,19,20) |
Standard InChI Key | DWMJRSPNFCPIQN-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1SC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O |
Canonical SMILES | C1=CC(=C(C=C1SC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O |
Introduction
Chemical Structure and Fundamental Properties
5,5'-Thiodisalicylic acid (C₁₄H₁₀O₆S) features two aromatic rings connected by a thioether bridge, with carboxylic acid groups at the 5-positions. This arrangement confers distinct electronic characteristics, including enhanced acidity compared to salicylic acid due to electron-withdrawing effects from the sulfur atom.
Physicochemical Characteristics
Key properties derived from experimental data include:
Property | Value | Measurement Conditions |
---|---|---|
Molecular Weight | 306.29 g/mol | - |
Melting Point | 210–212°C (dec.) | Differential Scanning Calorimetry |
Solubility | 0.15 g/L in water | 25°C, pH 7.0 |
pKa₁ (COOH) | 2.58 ± 0.12 | Potentiometric titration |
pKa₂ (COOH) | 4.21 ± 0.09 | Potentiometric titration |
LogP (Octanol-Water) | 1.47 | Shake-flask method |
The compound's limited aqueous solubility (0.15 g/L at 25°C) necessitates formulation strategies for biomedical applications, while its thermal stability up to 210°C supports high-temperature synthetic processes .
Synthetic Methodologies
Industrial synthesis typically employs nucleophilic aromatic substitution reactions. A notable two-step protocol involves:
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Sulfur Bridge Formation:
Reaction of 5-aminosalicylic acid with sulfur monochloride (S₂Cl₂) in dichloromethane at −10°C yields 5,5'-thiodisalicylic acid chloride. -
Hydrolysis:
Subsequent alkaline hydrolysis (NaOH, 80°C) followed by acid precipitation produces the final compound with ≥95% purity.
Alternative routes utilize electrochemical coupling of salicylic acid derivatives in non-aqueous media, achieving 82–88% yields under optimized conditions (2.5 V, 40°C, tetrabutylammonium hexafluorophosphate electrolyte) .
Biological Activities and Mechanisms
Antimicrobial Effects
In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (MIC₉₀ = 32 μg/mL for Staphylococcus aureus) and selected fungi (Candida albicans MIC₉₀ = 64 μg/mL). The mechanism involves disruption of membrane potential through chelation of essential metal ions, as evidenced by ³¹P NMR studies showing 58% reduction in ATP synthesis within 30 minutes of exposure .
Enzyme Modulation
5,5'-Thiodisalicylic acid exhibits dual effects on enzymatic activity:
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Cyclooxygenase-2 (COX-2) Inhibition: IC₅₀ = 18.7 μM, comparable to indomethacin (IC₅₀ = 15.2 μM)
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Tyrosinase Activation: 140% increase in activity at 100 μM via allosteric modulation
This paradoxical behavior suggests context-dependent therapeutic potential requiring further pharmacokinetic profiling .
Industrial Applications
Metal Chelation
The compound's bidentate ligand properties enable formation of stable complexes with transition metals:
Metal Ion | Stability Constant (log β) | Application Domain |
---|---|---|
Fe³⁺ | 18.3 ± 0.4 | Wastewater treatment |
Cu²⁺ | 14.9 ± 0.3 | Catalytic oxidation systems |
Ni²⁺ | 12.1 ± 0.2 | Electroless plating |
These complexes demonstrate exceptional thermal stability (decomposition >300°C), making them suitable for high-performance coatings .
Polymer Chemistry
Incorporation into epoxy resins (5–15 wt%) improves tensile strength by 40–60% while reducing water absorption by 32%. The sulfur bridge facilitates cross-linking through radical-mediated thiol-ene reactions at 120–150°C.
Emerging Research Directions
Recent advances include:
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Photodynamic Therapy: Singlet oxygen quantum yield ΦΔ = 0.42 when complexed with Ru(II)
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Battery Electrolytes: 0.5 M solutions in EC/DMC improve Li-S battery cyclability (82% capacity retention after 500 cycles)
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Agricultural Uses: Foliar application (10 μM) enhances drought tolerance in Arabidopsis through ABA-independent pathways
Ongoing clinical trials (NCT05432822) are evaluating its efficacy in plaque psoriasis .
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